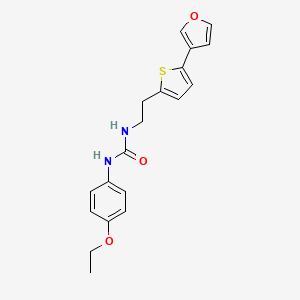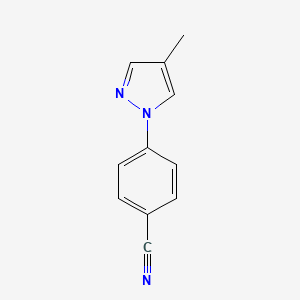
4-(4-methyl-1H-pyrazol-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methyl-1H-pyrazol-1-yl)benzonitrile: is an organic compound with the molecular formula C11H9N3 and a molecular weight of 183.21 g/mol . This compound features a pyrazole ring substituted with a methyl group at the 4-position and a benzonitrile moiety at the 1-position of the pyrazole ring. It is a versatile compound used in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds, such as 4-(1h-pyrazol-1-yl)benzenesulfonamide derivatives, have shown activity against leishmania species . These parasites are responsible for leishmaniasis, a neglected tropical disease .
Mode of Action
It is suggested that similar compounds interact with their targets, leading to changes in the parasitic cells
Biochemical Pathways
Related compounds have been shown to affect the survival and proliferation of leishmania species . The downstream effects of these interactions could potentially include disruption of essential biological processes within the parasite, leading to its death .
Result of Action
Similar compounds have shown antileishmanial activity, suggesting that they may induce cell death in leishmania species .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(4-methyl-1H-pyrazol-1-yl)benzonitrile typically involves the reaction of 4-methyl-1H-pyrazole with 4-chlorobenzonitrile under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods:
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(4-methyl-1H-pyrazol-1-yl)benzonitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Products may include amines or other reduced derivatives.
Substitution: Products depend on the nucleophile used, leading to various substituted benzonitrile derivatives.
Scientific Research Applications
Chemistry:
4-(4-methyl-1H-pyrazol-1-yl)benzonitrile is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds .
Biology:
In biological research, this compound is used as a ligand in the study of enzyme interactions and receptor binding studies .
Medicine:
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Comparison with Similar Compounds
- 4-(1H-pyrazol-1-yl)benzonitrile
- 4-(4-bromo-1H-pyrazol-1-yl)benzonitrile
- 1-methyl-1H-pyrazole-4-boronic acid pinacol ester
Comparison:
4-(4-methyl-1H-pyrazol-1-yl)benzonitrile is unique due to the presence of the methyl group on the pyrazole ring, which can influence its reactivity and binding properties compared to other similar compounds . The methyl group can enhance the compound’s lipophilicity and potentially improve its pharmacokinetic properties .
Properties
IUPAC Name |
4-(4-methylpyrazol-1-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-9-7-13-14(8-9)11-4-2-10(6-12)3-5-11/h2-5,7-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNOHDUJNAVWFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
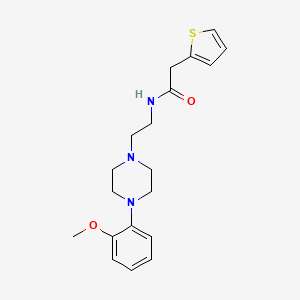
![6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2412178.png)

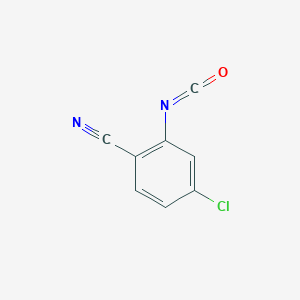

![2-Cyclopropyl-1-[1-(1-methylpiperidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2412186.png)
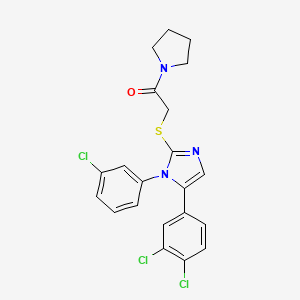
![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2412188.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-mesitylpropanamide](/img/structure/B2412189.png)
![N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2412192.png)

![2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2412195.png)

